molecular formula C18H22N4O2S B6921188 N-(1,3-benzothiazol-2-yl)-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide

N-(1,3-benzothiazol-2-yl)-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide

Cat. No.: B6921188
M. Wt: 358.5 g/mol
InChI Key: HOHURYWHPKHRJS-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide is a complex organic compound characterized by its benzothiazole and piperidine moieties

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c23-16(20-18-19-14-4-1-2-5-15(14)25-18)12-21-10-7-13(8-11-21)22-9-3-6-17(22)24/h1-2,4-5,13H,3,6-12H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHURYWHPKHRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CCN(CC2)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of reduced benzothiazole derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its use as a potential antibacterial and antifungal agent. Research has shown that derivatives of benzothiazole exhibit significant biological activity against various pathogens.

Medicine: In the medical field, this compound has been studied for its potential therapeutic properties. It has shown promise in the treatment of certain diseases, including cancer and inflammatory conditions.

Industry: Industrially, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it suitable for applications in material science and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(1,3-benzothiazol-2-yl)-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide exerts its effects involves interaction with specific molecular targets. The benzothiazole moiety is known to bind to various enzymes and receptors, leading to biological responses. The exact pathways and targets depend on the specific application and derivatives of the compound.

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)acetamide: A simpler derivative lacking the piperidine ring.

  • N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: A methoxy-substituted variant of the compound.

  • N-(1,3-benzothiazol-2-yl)-1-naphthamide: A compound with a naphthamide group instead of the piperidine ring.

Uniqueness: N-(1,3-benzothiazol-2-yl)-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide stands out due to its complex structure and the presence of both benzothiazole and piperidine rings. This combination provides unique chemical properties and reactivity that are not found in simpler derivatives.

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